Glycinexylidide

Antiarrhythmic Cardiac Pharmacology Metabolite Activity

Glycinexylidide (GX, CAS 18865-38-8) is an essential, non-interchangeable analytical reference standard for lidocaine therapeutic drug monitoring. With a prolonged 10-hour half-life and distinct voltage-dependent sodium channel kinetics differing fundamentally from lidocaine and MEGX, GX accumulates significantly during extended infusions. This high-purity standard is critical for developing validated LC-MS/MS methods to quantify metabolite accumulation and avoid underestimating total pharmacological burden in toxicity assessments, especially in renally impaired populations.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 18865-38-8
Cat. No. B194664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinexylidide
CAS18865-38-8
Synonymsglycinexylidide
glycinexylidide monohydrochloride
glycylxylidide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN
InChIInChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyIXYVBZOSGGJWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Glycinexylidide (CAS 18865-38-8) Procurement Guide: Metabolite Reference Standard for Lidocaine Pharmacokinetic and Toxicity Studies


Glycinexylidide (GX, CAS 18865-38-8) is a dealkylated active metabolite of the local anesthetic and antiarrhythmic agent lidocaine, formed via hepatic oxidative N-deethylation primarily mediated by CYP3A4 and CYP1A2 [1]. As an amino acid amide comprising 2,6-dimethylaniline and glycine components, GX accumulates in plasma to μg/mL concentrations during prolonged lidocaine infusion (≥24 hours) and exhibits both antiarrhythmic activity and central nervous system effects distinct from the parent compound [2]. Its primary procurement relevance lies in serving as an analytical reference standard for therapeutic drug monitoring, pharmacokinetic modeling, and toxicity assessment in patients receiving extended lidocaine therapy [3].

Why Glycinexylidide Cannot Be Substituted by Lidocaine or MEGX in Analytical and Pharmacological Studies


Despite belonging to the same metabolic pathway, glycinexylidide, lidocaine, and monoethylglycinexylidide (MEGX) exhibit fundamentally distinct pharmacological profiles and pharmacokinetic behaviors that preclude analytical or experimental interchangeability. GX demonstrates only 26% of lidocaine's antiarrhythmic potency, approximately one-tenth the convulsant activity, and possesses a 10-hour elimination half-life that is more than six times longer than lidocaine's 1.5-hour half-life [1]. Critically, GX competes with lidocaine for cardiac sodium channel binding with voltage-dependent kinetic differences that can paradoxically reduce or increase net channel blockade depending on membrane potential [2]. Furthermore, GX accumulation occurs progressively in renal impairment—a phenomenon not observed with lidocaine or MEGX—making GX-specific quantification essential for accurate toxicity risk assessment [3]. These divergent characteristics mean that substituting GX with its parent compound or intermediate metabolite introduces systematic errors in pharmacokinetic modeling, analytical calibration, and pharmacodynamic interpretation.

Glycinexylidide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Lidocaine and MEGX


Antiarrhythmic Potency: Glycinexylidide Exhibits 74% Lower Activity Than Lidocaine

In a direct comparative study using a digitalis-induced arrhythmia model in guinea pig atria, glycinexylidide (GX) demonstrated only 1/10 the antiarrhythmic potency of lidocaine, whereas the intermediate metabolite MEGX retained 83.3% of lidocaine's potency [1]. A separate study in an animal model confirmed that plasma levels of GX possess 26% of the antiarrhythmic activity of lidocaine [2].

Antiarrhythmic Cardiac Pharmacology Metabolite Activity

Cardiac Sodium Channel Blockade: Glycinexylidide Produces 85% Less Vmax Depression Than Lidocaine

In voltage-clamped guinea pig ventricular myocardium at 30 μM concentration and pH 7.4, glycinexylidide produced only 7.8 ± 1.9% depression of maximal upstroke velocity (Vmax) at zero diastolic interval, compared to 53 ± 6% for lidocaine and 17 ± 3% for MEGX [1]. The potency order was lidocaine > MEGX > GX, with GX exhibiting approximately one-seventh the sodium channel blocking potency of lidocaine.

Sodium Channel Electrophysiology Cardiac Myocyte

Convulsant Potency: Glycinexylidide Lacks Observable Convulsant Activity Even at Lethal Doses

In standard dose-response convulsant studies in rats, lidocaine exhibited a median convulsant dose (CD50) of 52 mg/kg and MEGX showed a CD50 of 67 mg/kg. In contrast, convulsions were not observed even when lethal doses of GX were administered alone, with an LD50 of 183 mg/kg [1]. The study estimated that GX might possess approximately one-tenth the convulsant activity of lidocaine and MEGX, placing its hypothetical CD50 well above the LD50.

Neurotoxicity CNS Toxicity Safety Pharmacology

Plasma Protein Binding: Glycinexylidide Exhibits Near-Negligible Binding (5%) Versus 55% for Lidocaine

In cardiac patients receiving lidocaine therapy, plasma protein binding measurements revealed striking differences among the three compounds. Lidocaine binding was 55.4 ± 5.9%, MEGX binding was 14.3 ± 3.0%, and GX binding was only 5 ± 4% [1]. Even after correction for protein-binding differences, GX levels in serum water remained low compared to lidocaine, indicating that GX's pharmacological contribution is not enhanced by high free fraction.

Pharmacokinetics Protein Binding Free Fraction

Elimination Half-Life: Glycinexylidide Persists 6.7-Fold Longer Than Lidocaine

Pharmacokinetic analysis in human subjects revealed that GX has a 10-hour elimination phase half-life, which is markedly prolonged compared to the 1.5-hour half-life reported for lidocaine in normal subjects [1]. The total volume of GX distribution in man is similar to that of lidocaine, but the plasma clearance is substantially lower, accounting for the extended residence time.

Pharmacokinetics Half-Life Drug Clearance

Voltage-Dependent Sodium Channel Recovery Kinetics: GX Exhibits Opposite Voltage Dependence to Lidocaine

In single, voltage-clamped cardiocytes, GX blocked cardiac sodium channels in a use-dependent manner similar to lidocaine, but exhibited markedly different recovery kinetics. At potentials between -80 and -100 mV, GX-blocked channels recovered faster and more completely than lidocaine-blocked channels, whereas at more negative potentials (-120 to -140 mV), GX-blocked channels recovered more slowly [1]. This voltage-dependent kinetic inversion has no parallel with lidocaine or MEGX.

Electrophysiology Sodium Channel Kinetics Use-Dependent Block

Glycinexylidide: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Therapeutic Drug Monitoring: LC-MS/MS Quantification of Lidocaine Metabolite Accumulation

Given that GX accumulates to μg/mL concentrations after ≥24 hours of lidocaine infusion and possesses a 10-hour elimination half-life—6.7 times longer than lidocaine [1]—GX reference standards are essential for developing and validating LC-MS/MS methods that quantify metabolite accumulation. The 26% residual antiarrhythmic activity of GX [1] and its minimal 5% protein binding [2] further necessitate its inclusion in comprehensive pharmacokinetic panels to avoid underestimating total pharmacological burden during extended lidocaine therapy.

Cardiac Electrophysiology: Dissecting Metabolite Contributions to Net Sodium Channel Blockade

For researchers investigating the net electrophysiological effects of lidocaine therapy, GX reference material is indispensable. GX exhibits voltage-dependent recovery kinetics that are inverted relative to lidocaine, with GX-blocked channels recovering faster at -80 to -100 mV but slower at -120 to -140 mV [3]. Furthermore, GX produces only 7.8 ± 1.9% Vmax depression compared to lidocaine's 53 ± 6% [4]. These distinct biophysical properties mean that GX can either potentiate or antagonize lidocaine's sodium channel blockade depending on membrane potential, making GX-specific calibration essential for accurate interpretation of net channel effects.

CNS Toxicity Assessment: Differentiating Metabolite-Specific Neurological Adverse Effects

GX adversely affects mental performance in normal subjects at plasma concentrations comparable to those found in lidocaine-treated patients [1], yet unlike lidocaine (CD50 52 mg/kg) and MEGX (CD50 67 mg/kg), GX produces no convulsions even at lethal doses (LD50 183 mg/kg) [5]. This unique dissociation between cognitive impairment and convulsant activity makes GX reference standards critical for studies aimed at distinguishing metabolite-specific CNS toxicity mechanisms from parent compound effects.

Renal Impairment Pharmacokinetic Studies: Modeling Metabolite Accumulation Risk

In uremic patients on chronic hemodialysis, GX levels fail to reach plateau by 12 hours and may increase progressively even after infusion cessation—a phenomenon not observed with lidocaine or MEGX [6]. This renal function-dependent accumulation pattern makes GX quantification essential for pharmacokinetic modeling in special populations. The 10-hour elimination half-life and renal excretion of approximately 50% of unchanged GX [1] further underscore the necessity of GX-specific analytical standards for accurate risk stratification in patients with compromised renal function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycinexylidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.